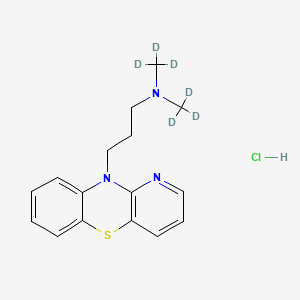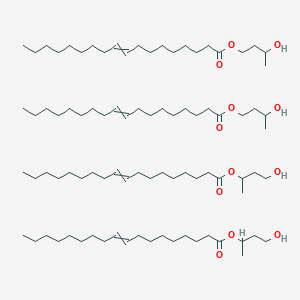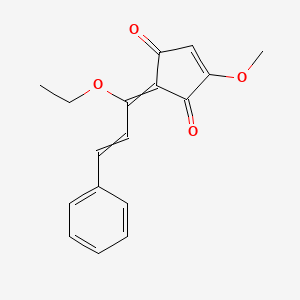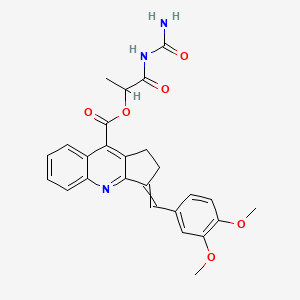
Prothipendyl-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prothipendyl-d6 Hydrochloride is a deuterium-labeled version of Prothipendyl Hydrochloride, a compound known for its anxiolytic, antiemetic, and antihistamine properties. It belongs to the azaphenothiazine group and is primarily used in Europe to treat anxiety and agitation in psychotic syndromes . The deuterium labeling makes it particularly useful in scientific research, especially in the field of drug development, where it serves as a tracer for quantitation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Prothipendyl-d6 Hydrochloride involves the incorporation of deuterium into the Prothipendyl Hydrochloride molecule. This is typically achieved by using deuterated reagents in the synthesis process. The primary synthetic route involves the reaction of 1-azaphenothiazine with 3-dimethylaminopropyl chloride in the presence of sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium and the purity of the final product. The use of high-purity deuterated reagents and solvents is crucial in this process .
Análisis De Reacciones Químicas
Types of Reactions: Prothipendyl-d6 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of Prothipendyl Hydrochloride to form Prothipendyl sulfoxide .
Common Reagents and Conditions:
Reduction and Substitution: These reactions typically involve standard reagents and conditions used in organic chemistry, such as hydrogenation for reduction and nucleophilic substitution for introducing different functional groups.
Major Products: The major product formed from the oxidation of Prothipendyl Hydrochloride is Prothipendyl sulfoxide .
Aplicaciones Científicas De Investigación
Prothipendyl-d6 Hydrochloride is extensively used in scientific research due to its deuterium labeling. This labeling allows for precise quantitation in various analytical techniques, making it valuable in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and drug interactions.
Medicine: Assists in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development and quality control of pharmaceuticals
Mecanismo De Acción
The primary mechanism of action of Prothipendyl Hydrochloride involves the antagonism of histamine H1 receptors. Histamine is a neurotransmitter that plays a crucial role in the regulation of the sleep-wake cycle, gastric acid secretion, and immune responses . By blocking these receptors, Prothipendyl Hydrochloride exerts its anxiolytic, antiemetic, and antihistamine effects.
Comparación Con Compuestos Similares
Uniqueness: Prothipendyl-d6 Hydrochloride is unique due to its deuterium labeling, which enhances its utility in scientific research. This labeling allows for more accurate and sensitive detection in analytical studies, making it a valuable tool in drug development and pharmacokinetic research .
Propiedades
Fórmula molecular |
C16H20ClN3S |
|---|---|
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
3-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H/i1D3,2D3; |
Clave InChI |
CQJSAKJMCVSEGU-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1N=CC=C3)C([2H])([2H])[2H].Cl |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(15S)-3,5,9,10-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylic acid](/img/structure/B12429930.png)

![Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate](/img/structure/B12429941.png)

![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)

![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)

![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)

